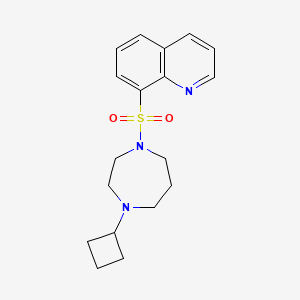

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

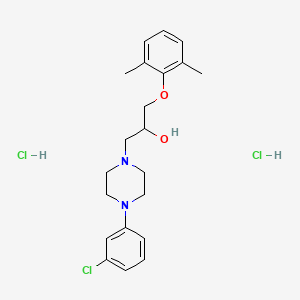

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, commonly known as CBDMQ, is a potent, selective, and reversible inhibitor of mammalian Ste20-like. It is a member of quinolines .

Molecular Structure Analysis

The molecular formula of this compound is C18H23N3O2S. The molecular weight is 345.46. The IUPAC name is 8- [ [4- (2-phenylethyl)-1,4-diazepan-1-yl]sulfonyl]quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 395.5 g/mol, XLogP3-AA of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 395.16674822 g/mol, Monoisotopic Mass of 395.16674822 g/mol, Topological Polar Surface Area of 61.9 Ų, Heavy Atom Count of 28, Formal Charge of 0, Complexity of 585 .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, a compound featuring a quinoline core, plays a significant role in the realm of chemical synthesis and reactivity. The compound's utility is highlighted in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals and materials. For example, cyclopenta[b]quinolines and cyclohexa[b]quinolines can be synthesized through reactions involving α-diazo ketones, showcasing the quinoline derivatives' versatility in forming complex structures (Zhao et al., 2016). Additionally, the synthesis of dihydropyrrolo-[2,3-b]quinolines from similar reactants further illustrates the adaptability of quinoline derivatives in chemical transformations.

Antimicrobial Applications

Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. The synthesis and characterization of metal chelates of quinoline derivatives have demonstrated potential antimicrobial activity, offering a promising avenue for developing new antibacterial agents (Patel, A. U., 2009). This suggests that quinoline-based compounds can be essential in the fight against infectious diseases by providing novel mechanisms of action against microbial pathogens.

Biological Activity and Pharmacological Potential

The exploration of quinoline derivatives extends into the pharmacological domain, where these compounds exhibit a range of biological activities. The modification of quinoline structures has led to the synthesis of compounds with enhanced antimicrobial efficacy. For instance, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has revealed compounds with significant activity against Gram-positive bacteria, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalysis and Chemical Transformations

The catalytic applications of quinoline derivatives are notable, especially in reactions involving sulfonylation. A novel method for C–H sulfonylation of quinolines using cobalt catalysts demonstrates the utility of quinoline derivatives in facilitating chemical transformations, offering a greener alternative to traditional sulfonylation methods (Wang et al., 2017). This highlights the role of quinoline derivatives in advancing sustainable chemical processes through catalysis.

Propriétés

IUPAC Name |

8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXCJLNSXCNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)

![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)

![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)